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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Iodo-4-nitroanisole (CAS

Number: 214279-40-0), a key chemical intermediate in organic synthesis and medicinal

chemistry. The document details its chemical and physical properties, safety and handling

protocols, and provides illustrative experimental procedures for its synthesis, purification, and

characterization. Furthermore, this guide explores the reactivity of its functional groups and its

potential applications as a versatile building block in the development of novel therapeutics,

particularly in the synthesis of kinase inhibitors.

Introduction
3-Iodo-4-nitroanisole, systematically named 2-iodo-4-methoxy-1-nitrobenzene, is a

substituted aromatic compound featuring an anisole backbone with iodo and nitro

functionalities. This substitution pattern makes it a valuable precursor in synthetic organic

chemistry. The presence of three distinct functional groups—an ether, a nitro group, and an

iodine atom—offers multiple avenues for chemical modification. The electron-withdrawing

nature of the nitro group influences the reactivity of the aromatic ring, while the iodo group

serves as an excellent handle for various cross-coupling reactions, which are fundamental in

the construction of complex molecular architectures. Aromatic nitro compounds are crucial

intermediates in the synthesis of pharmaceuticals and other bioactive molecules[1]. The ability

to introduce an amino group via reduction of the nitro moiety, coupled with the versatility of the
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iodo group in forming new carbon-carbon and carbon-heteroatom bonds, positions 3-Iodo-4-
nitroanisole as a strategic building block in drug discovery programs[2][3].

Chemical and Physical Properties
3-Iodo-4-nitroanisole is a yellow to orange-brown crystalline solid at room temperature. A

summary of its key physical and chemical properties is presented in Table 1.

Property Value Reference(s)

CAS Number 214279-40-0 [4][5][6][7]

IUPAC Name
2-iodo-4-methoxy-1-

nitrobenzene
[4][5]

Synonyms
3-Iodo-4-nitrophenyl methyl

ether, 4-Nitro-3-iodoanisole
[4]

Molecular Formula C₇H₆INO₃ [4][5][7]

Molecular Weight 279.03 g/mol [4][5][7]

Appearance
Crystalline powder or crystals,

yellow to orange-brown
[5]

Melting Point 68.0 °C to 73.0 °C [4][5]

Density 1.893 g/cm³ (estimate) [7]

InChI Key
NLTAHTYBZZSCIT-

UHFFFAOYSA-N
[4][5]

SMILES
COC1=CC=C(C(I)=C1)--

INVALID-LINK--=O
[4][5]

Solubility

Soluble in organic solvents like

ethanol and

dimethylformamide; low

solubility in water.

[8]

Safety and Handling
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3-Iodo-4-nitroanisole is a hazardous substance and should be handled with appropriate

safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE),

including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Statements:[4]

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements:[4]

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P302+P352: IF ON SKIN: Wash with plenty of water.

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols
Synthesis of 3-Iodo-4-nitroanisole
A plausible synthetic route to 3-Iodo-4-nitroanisole involves the diazotization of 3-amino-4-

nitroanisole followed by a Sandmeyer-type iodination reaction.
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Reaction Scheme:

Figure 1: Synthesis of 3-Iodo-4-nitroanisole.

Materials:

3-Amino-4-nitroanisole

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Deionized Water

Ice

Sodium Thiosulfate (Na₂S₂O₃) solution

Dichloromethane (CH₂Cl₂)

Anhydrous Magnesium Sulfate (MgSO₄)

Ethanol or Hexane for recrystallization

Procedure:

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath,

dissolve 3-amino-4-nitroanisole in a mixture of concentrated sulfuric acid and water. Cool the

solution to 0-5 °C.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the

temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to

ensure complete formation of the diazonium salt.

Iodination: In a separate beaker, dissolve potassium iodide in water and cool it in an ice bath.
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Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous

stirring. Nitrogen gas evolution should be observed.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the

reaction goes to completion.

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove

any excess iodine.

Extract the product with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Remove the solvent under reduced pressure to obtain the crude product.

Purification
The crude 3-Iodo-4-nitroanisole can be purified by recrystallization.

Procedure:

Dissolve the crude product in a minimal amount of hot ethanol.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate

crystallization.

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry

under vacuum. Alternatively, hexane can be used as a recrystallization solvent.

Analytical Characterization
The structure and purity of the synthesized 3-Iodo-4-nitroanisole can be confirmed using

various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): The expected spectrum would show three signals in the

aromatic region and one singlet for the methoxy group. Based on data for similar

compounds, the approximate chemical shifts (δ, ppm) would be:

~8.1-8.3 (d, 1H, proton ortho to the nitro group)

~7.2-7.4 (dd, 1H, proton meta to the nitro group and ortho to the iodo group)

~6.8-7.0 (d, 1H, proton ortho to the methoxy group)

~3.9 (s, 3H, -OCH₃)

¹³C NMR (100 MHz, CDCl₃): The expected spectrum would show seven distinct signals.

Approximate chemical shifts (δ, ppm) based on related structures would be:[4]

~160-165 (C-OCH₃)

~145-150 (C-NO₂)

~135-140 (C-H ortho to nitro)

~125-130 (C-H meta to nitro)

~110-115 (C-H ortho to methoxy)

~85-90 (C-I)

~56-58 (-OCH₃)

2. Mass Spectrometry (MS):

Electron Ionization (EI): The mass spectrum is expected to show a molecular ion peak (M⁺)

at m/z = 279. Key fragmentation patterns would likely involve the loss of:

NO₂ (m/z = 233)

CH₃ (m/z = 264)

I (m/z = 152)
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A combination of these losses.

3. Infrared (IR) Spectroscopy:

The IR spectrum should show characteristic absorption bands for:

Asymmetric and symmetric NO₂ stretching (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹)

C-O stretching of the aryl ether (~1240-1280 cm⁻¹)

Aromatic C-H stretching (~3000-3100 cm⁻¹)

Reactivity and Synthetic Applications
The synthetic utility of 3-Iodo-4-nitroanisole stems from the reactivity of its iodo and nitro

groups.

Iodo Group Reactions Nitro Group Reactions

Products

3-Iodo-4-nitroanisole

Suzuki Coupling
(Aryl Boronic Acid, Pd catalyst)

Buchwald-Hartwig Amination
(Amine, Pd catalyst)

Sonogashira Coupling
(Alkyne, Pd/Cu catalyst)

Reduction
(e.g., Fe/HCl, H₂/Pd)

Biaryl Derivatives Aryl Amine Derivatives Alkynyl Derivatives 3-Iodo-4-aminoanisole

Click to download full resolution via product page

Figure 2: Key reaction pathways for 3-Iodo-4-nitroanisole.

Reactions at the Iodo Group
The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling

reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
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Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids provides access to complex

biaryl structures, a common motif in kinase inhibitors[9][10].

Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines

allows for the synthesis of diverse N-aryl compounds[5][11][12].

Sonogashira Coupling: Reaction with terminal alkynes yields aryl-alkyne derivatives.

These reactions are fundamental in medicinal chemistry for exploring the chemical space

around a core scaffold to optimize biological activity and pharmacokinetic properties.

Reactions at the Nitro Group
The nitro group can be readily reduced to a primary amine using various reagents, such as iron

powder in acidic media or catalytic hydrogenation (e.g., H₂ over Pd/C)[13]. The resulting 3-

iodo-4-aminoanisole is a bifunctional intermediate where the newly formed amino group can be

further functionalized (e.g., acylation, sulfonylation) and the iodo group can participate in cross-

coupling reactions.

Applications in Drug Development
While specific drugs derived directly from 3-Iodo-4-nitroanisole are not prominent in the

literature, its value lies in its role as a versatile building block for the synthesis of potential

therapeutic agents[3]. The functionalities present in this molecule are relevant to the design of

various classes of drugs, most notably kinase inhibitors.

Many kinase inhibitors feature a heterocyclic core appended with various aryl and amino

substituents designed to interact with the ATP-binding site of the kinase[14][15][16]. The

synthetic pathways outlined above (Suzuki coupling, Buchwald-Hartwig amination) are

routinely employed to construct these complex molecules. 3-Iodo-4-nitroanisole provides a

platform to introduce a substituted aniline or biaryl moiety, which can be crucial for achieving

potency and selectivity for a specific kinase target.

The general workflow for utilizing a building block like 3-Iodo-4-nitroanisole in a kinase

inhibitor discovery program is depicted below.
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3-Iodo-4-nitroanisole
(Building Block)

Cross-Coupling
(e.g., Suzuki, Buchwald-Hartwig) Nitro Group Reduction

Library of Diversified Intermediates

Further Functionalization/
Core Synthesis

Candidate Kinase Inhibitors

Biological Screening
(Kinase Assays)

Lead Optimization

Click to download full resolution via product page

Figure 3: Workflow for utilizing 3-Iodo-4-nitroanisole in drug discovery.

Conclusion
3-Iodo-4-nitroanisole (CAS: 214279-40-0) is a strategically important chemical intermediate

with significant potential in organic synthesis and drug discovery. Its well-defined physical and

chemical properties, combined with the versatile reactivity of its iodo and nitro functional

groups, make it an attractive starting material for the synthesis of complex molecules. The
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ability to participate in a variety of cross-coupling reactions and the straightforward conversion

of the nitro group to an amine provide medicinal chemists with a powerful tool for generating

libraries of compounds for biological screening, particularly in the search for novel kinase

inhibitors. Adherence to strict safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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